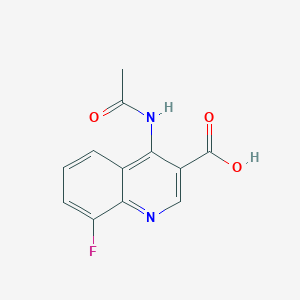
5-Hydroxy-7-methyl-3-(pyridin-2-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-7-methyl-3-(pyridin-2-yl)-4H-chromen-4-one is a chemical compound with the molecular formula C15H11NO3 and a molecular weight of 253.253 g/mol . It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-methyl-3-(pyridin-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the use of 2,6-dihydroxyacetophenone and 2-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the chromen-4-one core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-7-methyl-3-(pyridin-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form the corresponding chromanol derivative.
Substitution: The methyl group at position 7 can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 5-oxo-7-methyl-3-(pyridin-2-yl)-4H-chromen-4-one.
Reduction: Formation of 5-hydroxy-7-methyl-3-(pyridin-2-yl)chromanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Mecanismo De Acción
The exact mechanism of action of 5-Hydroxy-7-methyl-3-(pyridin-2-yl)-4H-chromen-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antioxidant activity may involve scavenging of free radicals and inhibition of oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-7-methyl-3-(pyridin-2-yl)-chromanol: A reduced form of the compound with different biological activities.
5-Hydroxy-7-methyl-3-(pyridin-2-yl)-4H-chromen-4-one derivatives: Various substituted derivatives with modified properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its chromen-4-one core structure and the presence of a pyridinyl group contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
65047-22-5 |
|---|---|
Fórmula molecular |
C15H11NO3 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
5-hydroxy-7-methyl-3-pyridin-2-ylchromen-4-one |
InChI |
InChI=1S/C15H11NO3/c1-9-6-12(17)14-13(7-9)19-8-10(15(14)18)11-4-2-3-5-16-11/h2-8,17H,1H3 |
Clave InChI |
QDLBVWDZRRJSRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=CC=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





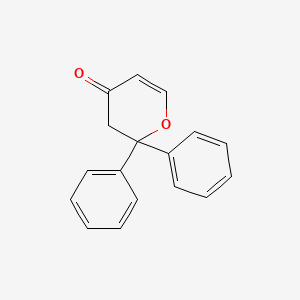

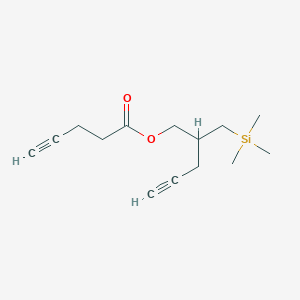


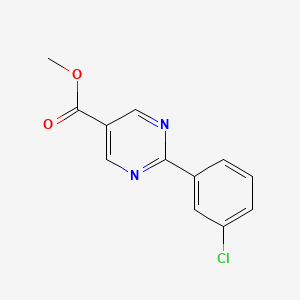
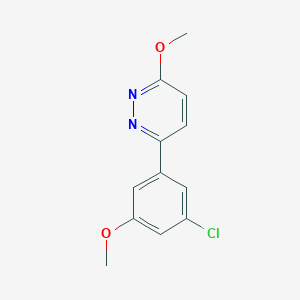
![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B11863318.png)

![4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11863323.png)
